Product packaging for 21-Deoxybetamethasone 17-propionate(Cat. No.:CAS No. 4351-48-8)

21-Deoxybetamethasone 17-propionate

Cat. No.: B3044301
CAS No.: 4351-48-8
M. Wt: 432.5 g/mol
InChI Key: ZAQGQQMIBBCIRM-RDEWRQEPSA-N
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Description

Contextualizing 21-Deoxybetamethasone 17-propionate within Glucocorticoid Research

This compound is a potent, synthetic glucocorticoid that has garnered interest in academic research due to its specific structural modifications. As a derivative of betamethasone (B1666872), it belongs to a class of corticosteroids highly valued for their anti-inflammatory and immunosuppressive properties. The defining feature of this compound is the absence of a hydroxyl group at the C21 position, a modification that significantly influences its physicochemical properties and potential biological activity. Research into such analogues is crucial for understanding the structure-activity relationships of glucocorticoids, aiming to develop more targeted therapies with optimized characteristics.

Historical Perspective of Corticosteroid Derivatization and Analog Development

The development of synthetic corticosteroids has been a dynamic field of medicinal chemistry since the mid-20th century. Following the initial discovery of the anti-inflammatory effects of cortisone, researchers embarked on a systematic exploration of structural modifications to the steroid nucleus. The primary goals were to increase anti-inflammatory potency while minimizing the undesirable mineralocorticoid side effects, such as sodium and water retention.

This era of research led to the synthesis of a multitude of analogues with enhanced therapeutic profiles. Key modifications included halogenation (e.g., fluorination at C9), methylation (e.g., at C16), and the introduction of double bonds in the A-ring of the steroid. These changes were instrumental in the development of potent glucocorticoids like betamethasone and dexamethasone (B1670325).

The derivatization of these potent cores through esterification at the C17 and C21 hydroxyl groups became a common strategy to further refine their properties. The preparation of 17α-monoesters, such as in this compound, was a subject of specific investigation, with patents from the 1960s describing methods for their synthesis. google.comgoogle.com These processes often involved the selective hydrolysis of a 17,21-diester or the direct esterification of the 17α-hydroxyl group. google.com The exploration of 21-deoxy steroids, where the C21-hydroxyl group is removed, represented a further step in understanding the structural requirements for glucocorticoid activity. google.com

Nomenclatural Considerations and Related Steroid Analogues for Research Purposes

The precise nomenclature of steroid analogues is critical for clear scientific communication. This compound is also known by its chemical name, 9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate, and the CAS registry number 4351-48-8. epa.gov Understanding its structural relationship to other well-known corticosteroids is essential for contextualizing its research applications.

Table 1: Physicochemical Properties of this compound and Related Analogues
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C25H33FO5432.5No hydroxyl group at C21; Propionate (B1217596) ester at C17
Betamethasone 17-propionate C25H33FO6448.5Hydroxyl group at C21; Propionate ester at C17 fda.gov
Clobetasol (B30939) Propionate C25H32ClFO5466.9Chlorine atom at C21; Propionate ester at C17

The primary structural difference between this compound and Betamethasone 17-propionate lies at the C21 position. Betamethasone 17-propionate possesses a hydroxyl group at this position, which is absent in its 21-deoxy counterpart. fda.gov This seemingly minor change has significant implications for the molecule's polarity and potential for hydrogen bonding, which in turn can influence its receptor binding affinity, metabolic stability, and pharmacokinetic profile. Research comparing these two molecules can help elucidate the specific role of the C21-hydroxyl group in the biological activity of betamethasone esters.

The investigation of 21-deoxy steroids extends beyond the betamethasone series and is a significant area of research in steroid biochemistry and pathology. For instance, 21-deoxycortisol (B132708) is a key biomarker in the diagnosis of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands. In certain forms of CAH, deficiencies in the 21-hydroxylase enzyme lead to the accumulation of precursor steroids, including 17-hydroxyprogesterone and its 11β-hydroxylated product, 21-deoxycortisol. The measurement of these 21-deoxy steroids is therefore crucial for the diagnosis and management of this condition. The synthesis and study of various C-21 substituted derivatives of 21-deoxyhydrocortisone have also been a subject of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33FO5 B3044301 21-Deoxybetamethasone 17-propionate CAS No. 4351-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO5/c1-6-21(30)31-25(15(3)27)14(2)11-19-18-8-7-16-12-17(28)9-10-22(16,4)24(18,26)20(29)13-23(19,25)5/h9-10,12,14,18-20,29H,6-8,11,13H2,1-5H3/t14-,18-,19-,20-,22-,23-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGQQMIBBCIRM-RDEWRQEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4351-48-8
Record name (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
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Record name 21-Deoxybetamethasone 17-propionate
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Record name 9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
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Record name DOXIBETASOL PROPIONATE
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Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for 21-Deoxybetamethasone 17-propionate

The creation of this compound often begins with the commercially available and potent corticosteroid, Betamethasone (B1666872) 17,21-dipropionate. The selective removal of the C21 propionate (B1217596) group is a key challenge addressed through controlled chemical reactions.

Strategies from Betamethasone 17,21-dipropionate via Partial Alkaline Hydrolysis

Partial alkaline hydrolysis is a primary method for the synthesis of this compound from Betamethasone 17,21-dipropionate. This process selectively cleaves the ester at the C21 position while preserving the C17 ester. The reaction involves the deacylation at both C17 and C21, followed by the interconversion of the 17-propionate to the 21-propionate and further hydrolysis to betamethasone. nih.gov The degradation of betamethasone dipropionate can lead to the formation of betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govresearchgate.net The stability of betamethasone dipropionate is pH-dependent, with maximum stability observed in the pH range of 3.5-4.5. researchgate.net

The product distribution is highly dependent on the pH of the reaction medium. For instance, at a pH of 7.5, betamethasone-17-propionate and betamethasone-21-propionate are the primary products formed. nih.gov This selective hydrolysis is crucial for obtaining the desired 17-monoester.

Reagent and Reaction Condition Optimization in Laboratory Synthesis

The optimization of reagents and reaction conditions is critical to maximize the yield and purity of the desired product. In the synthesis of betamethasone 17,21-dipropionate, a precursor to the 21-deoxy variant, specific conditions are employed. For example, reacting betamethasone with propionyl chloride in pyridine (B92270) at 0°C for one hour yields the crude diester. chemicalbook.com

In another example, the synthesis of a betamethasone propionate compound (presumably the 17-propionate) from a precursor involved the use of potassium fluoride (B91410) in acetone (B3395972) at 20°C under a nitrogen atmosphere, resulting in a 99.2% yield and 99.0% HPLC purity. chemicalbook.com The careful control of temperature, reaction time, and the choice of base and solvent are paramount in directing the reaction towards the desired monoester and minimizing the formation of byproducts.

Product Isolation and Purification Techniques for Research Purity

Achieving high purity is essential for research applications. Following the synthesis, the crude product undergoes isolation and purification. Common techniques include crystallization and chromatography. For instance, after the hydrolysis of betamethasone 17,21-dipropionate, the resulting solid can be filtered, dried, and recrystallized from a suitable solvent like acetone to yield the purified 9α-fluoro-11β,21-dihydroxy-16β-methyl-17α-propionyloxypregna-1,4-diene-3,20-dione (Betamethasone 17-propionate). chemicalbook.com

A specific refining method for betamethasone dipropionate involves using a mixed solvent system of acetone and an alkane organic solvent (such as n-hexane, n-heptane, or n-octane). google.com This process has been shown to increase the purity from approximately 97.0% to over 99.5% and improve the yield from 90% to over 96%. google.com This highlights the importance of the purification strategy in obtaining a final product that meets stringent research-grade standards.

Advanced Synthetic Approaches to 21-Deoxy Steroids

The synthesis of 21-deoxy steroids extends beyond simple hydrolysis and involves more complex chemical transformations, often drawing parallels from the synthesis of analogous compounds like 21-desoxyprednisolone 17-esters.

Methods for Preparing 21-Desoxyprednisolone 17-esters as Analogous Systems

The synthesis of 21-desoxyprednisolone 17-esters provides a valuable model for understanding the preparation of 21-deoxy steroids. A common pathway involves several key steps. It starts with the reaction of a prednisolone (B192156) 17α,21-cyclic orthoester with an acid in a lower alcohol solution to produce a prednisolone 17-ester. google.comgoogleapis.com This is followed by the sulfonation of the 21-hydroxyl group. The resulting prednisolone 17-ester 21-sulfonate is then reacted with an alkali metal iodide in a solvent like methyl ethyl ketone, often in the presence of a lower fatty acid, to yield the final 21-desoxyprednisolone 17-ester. google.comgoogleapis.com This multi-step process allows for the specific removal of the 21-hydroxyl group, a key feature of 21-deoxy steroids.

Role of Specific Functional Group Transformations in 21-Deoxy Steroid Synthesis (e.g., Methanesulfonyloxy Intermediate)

A crucial functional group transformation in the synthesis of 21-deoxy steroids is the conversion of the 21-hydroxyl group into a good leaving group, such as a methanesulfonate (B1217627) (mesylate). For example, in the synthesis of 21-deoxydexamethasone (B12282842) 17-propionate, dexamethasone (B1670325) 17-propionate is treated with methanesulfonyl chloride in pyridine. google.com This reaction forms the 21-methanesulfonyloxy intermediate, 9α-fluoro-11β-hydroxy-21-methanesulphonyloxy-16α-methyl-17-propionyloxypregna-1,4-diene-3,20-dione. google.com

This intermediate is then subjected to reductive cleavage. A common method involves heating the methanesulfonate with sodium iodide in pyridine. google.com The iodide ion displaces the mesylate group, and subsequent reaction with a reducing agent or further reaction with the solvent under heat leads to the formation of the 21-deoxy product. google.com This two-step sequence of sulfonylation followed by reduction or displacement is a cornerstone in the synthesis of various 21-deoxy steroids.

Chemical Derivatization for Structural Modification and Research Tools

Chemical derivatization is a fundamental strategy in medicinal chemistry and pharmacological research. For corticosteroids like this compound, modifying the core structure allows for the creation of valuable research tools. These derivatives are instrumental in studying structure-activity relationships (SAR), elucidating metabolic pathways, and developing sensitive analytical methods.

The conversion of hydroxyl groups into sulfonate esters, such as mesylates (methanesulfonates) and tosylates (p-toluenesulfonates), is a common tactic in medicinal chemistry. These groups are excellent leaving groups in nucleophilic substitution reactions, making them useful synthetic intermediates for introducing other functional groups.

However, in the specific case of This compound , the synthesis of a 21-mesylate or 21-tosylate derivative is not feasible. The nomenclature "21-deoxy" signifies that the hydroxyl group at the C21 position, which is characteristic of many corticosteroids like betamethasone, has been removed and replaced with a hydrogen atom. Without this C21-hydroxyl moiety, esterification at this position cannot occur.

For related corticosteroids that do possess a 21-hydroxyl group, the synthesis of a 21-mesylate is a standard procedure. For instance, the synthesis of a compound like Diflorasone 17-propionate-21-mesylate would typically involve reacting the 21-hydroxy precursor with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. synzeal.com This process transforms the hydroxyl group into a highly reactive mesylate ester, preparing it for subsequent chemical modifications. Such derivatives are crucial for mechanistic studies aiming to probe the role of the C21 position in receptor binding and biological activity.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for non-radioactive tracing in metabolic and pharmacokinetic research. medchemexpress.com By replacing hydrogen atoms with deuterium at specific positions, a "heavy" version of the molecule is created. This isotopically labeled compound is chemically identical to the parent drug but can be distinguished using mass spectrometry (MS) due to its higher mass.

For this compound, deuterium labeling can be strategically applied, for example, within the 17-propionate group. A deuterated analog, such as Betamethasone 17-propionate-d5, has been synthesized where the five hydrogen atoms on the propionate chain are replaced with deuterium. medchemexpress.com

Applications of Deuterium-Labeled Steroids:

Metabolic Studies: Labeled compounds can be administered and their metabolic fate traced. By analyzing biological samples (e.g., plasma, urine) with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify metabolites by looking for the characteristic mass shift of the deuterium label.

Pharmacokinetic Analysis: Deuterated compounds are widely used as internal standards in quantitative bioanalysis. researchgate.net Because their chemical and physical properties are nearly identical to the non-labeled analyte, they co-elute in chromatography and have similar ionization efficiencies in the mass spectrometer, leading to highly accurate quantification of the drug in biological matrices.

Mechanistic Studies: Deuterium substitution can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction involving the C-D bond is slower than the corresponding C-H bond. This phenomenon can be used to investigate the mechanisms of enzymatic reactions involved in steroid metabolism. nih.gov

The use of stable isotopes like deuterium is advantageous as it avoids the safety and disposal concerns associated with radioactive isotopes. zeochem.com

Modifying the ester groups at both the C17 and C21 positions has led to the development of a wide range of corticosteroid derivatives with tailored properties. These modifications can significantly influence the lipophilicity, potency, and duration of action of the steroid.

One notable related compound is Betamethasone 21-Acetate 17-Propionate . echemi.comscbt.com Unlike the 21-deoxy subject of this article, this molecule possesses an acetate (B1210297) ester at the C21 position and a propionate ester at the C17 position. It is a diester of betamethasone and serves as a related compound to the more common Betamethasone dipropionate. echemi.comscbt.com The synthesis of such diesters can be achieved through a multi-step process starting from a suitable betamethasone precursor, involving selective esterification of the hydroxyl groups at C17 and C21. google.com

Furthermore, other ester combinations have been explored for research and potential therapeutic applications. An example is Betamethasone-17-butyrate-21-propionate , a topical corticosteroid derivative. medchemexpress.com This compound highlights the chemical flexibility in modifying the C17 ester group to potentially alter the drug's absorption and activity profile. The synthesis of these varied esters allows for a systematic exploration of how the size and nature of the ester side chains impact the interaction of the steroid with its biological targets, such as the glucocorticoid receptor.

These derivatization strategies provide a library of compounds that are essential for building a comprehensive understanding of corticosteroid pharmacology and for developing new agents with improved profiles.

Molecular and Cellular Mechanisms of Action in Glucocorticoid Signaling Research

Glucocorticoid Receptor Binding and Activation Kinetics

Detailed information on the binding affinity and the kinetics of association and dissociation of 21-Deoxybetamethasone 17-propionate with the glucocorticoid receptor is not present in the current body of scientific literature.

There are no specific studies describing the interaction of this compound with cytoplasmic glucocorticoid receptors or the resulting conformational changes.

Research detailing the nuclear translocation of the this compound-receptor complex is not available.

Gene Regulatory Mechanisms via Glucocorticoid Response Elements

Specific data on how this compound modulates gene expression through glucocorticoid response elements is absent from published research.

There are no studies that have investigated the effect of this compound on the transcription of anti-inflammatory proteins such as Lipocortin-1. For glucocorticoids in general, the upregulation of anti-inflammatory proteins like lipocortin-1 is a key mechanism. patsnap.com

The specific impact of this compound on the downregulation of pro-inflammatory cytokines has not been documented. Generally, glucocorticoids are known to suppress the expression of pro-inflammatory cytokines. patsnap.com

Non-Genomic Actions and Membrane-Associated Effects

There is no available research on the potential non-genomic or membrane-associated effects of this compound.

Stabilization of Cellular and Lysosomal Membranes

A proposed mechanism for the anti-inflammatory action of corticosteroids involves the stabilization of cellular and lysosomal membranes. nih.gov The theory posits that by increasing the stability of these membranes, the release of pro-inflammatory mediators and lytic enzymes from intracellular stores is reduced.

Cellular Membrane Stabilization:

Lysosomal Membrane Stabilization:

Lysosomes contain a variety of hydrolytic enzymes that, if released into the cytoplasm, can cause significant cellular damage and contribute to the inflammatory process. The stabilization of the lysosomal membrane by corticosteroids is thought to prevent this leakage. nih.gov However, research on this topic has yielded some conflicting results. While the concept of lysosomal membrane stabilization as a key anti-inflammatory mechanism is well-established in theory, some studies on isolated human polymorphonuclear leukocyte lysosomes have not demonstrated a direct stabilizing effect by several anti-inflammatory steroids, including hydrocortisone (B1673445) and dexamethasone (B1670325). nih.govnih.gov These studies suggest that the anti-inflammatory effects of corticosteroids may be more attributable to their influence on cellular metabolism rather than a direct physical interaction with lysosomal membranes. nih.gov It is possible that variations in the cholesterol and phospholipid content of lysosomal membranes in different cell types could account for these discrepancies. nih.gov

The table below summarizes the proposed effects of potent corticosteroids on membrane stability.

Membrane TypeProposed EffectConsequence
Cellular Membrane Increased packing of phospholipids (B1166683)Reduced permeability and altered function of membrane proteins
Lysosomal Membrane Prevention of enzyme leakageDecreased release of hydrolytic enzymes and inflammatory mediators

Modulation of the Phospholipase A2 Pathway

A cornerstone of the anti-inflammatory action of this compound and other glucocorticoids is the profound modulation of the phospholipase A2 (PLA2) pathway. droracle.ai PLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. droracle.ai Arachidonic acid serves as the precursor for the synthesis of a wide range of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. droracle.ai

The inhibitory effect of glucocorticoids on the PLA2 pathway is primarily indirect and occurs at the level of gene expression. nih.govnih.gov The activated glucocorticoid receptor complex upregulates the transcription of genes encoding for a class of proteins known as lipocortins, or annexins. droracle.ai Lipocortin-1, in particular, is a key protein that inhibits the activity of phospholipase A2. droracle.ai By inducing the synthesis of lipocortin-1, glucocorticoids effectively block the release of arachidonic acid, thereby halting the downstream production of prostaglandins and leukotrienes. droracle.ai

Furthermore, research indicates that glucocorticoids can also suppress the expression of the PLA2 enzyme itself, both at the transcriptional and translational levels in certain cell types. nih.govnih.gov For instance, studies have shown that dexamethasone can inhibit the forskolin-induced elevation of group II PLA2 mRNA levels in rat cultured smooth muscle cells. nih.gov This multi-faceted inhibition of the PLA2 pathway underscores the potent and broad-spectrum anti-inflammatory effects of this class of corticosteroids.

The table below outlines the key steps in the modulation of the phospholipase A2 pathway by potent corticosteroids.

StepMechanismResult
1. Glucocorticoid Receptor Activation Binding of the corticosteroid to the cytosolic glucocorticoid receptor.Formation of an activated steroid-receptor complex.
2. Gene Transcription The activated complex translocates to the nucleus and binds to GREs.Upregulation of the gene for lipocortin-1 (annexin-1).
3. PLA2 Inhibition Increased synthesis of lipocortin-1 protein.Inhibition of phospholipase A2 enzyme activity.
4. Reduced Inflammatory Mediators Decreased release of arachidonic acid from cell membranes.Suppression of prostaglandin (B15479496) and leukotriene synthesis.

Metabolic Pathways and Biotransformation in Preclinical Models

In Vivo Metabolic Fate in Animal Models

Studies in animal models, such as rats and mice, have been instrumental in mapping the in vivo transformation of betamethasone (B1666872) esters. These investigations reveal a rapid and extensive metabolism following administration.

Following intravenous administration of the analogous compound betamethasone 17,21-dipropionate (BMDP) to pregnant rats and mice, the parent compound is rapidly cleared from the plasma and brain of both mothers and fetuses. nih.gov The primary metabolite detected in circulation and tissues is Betamethasone 17-propionate (BMP), followed by the subsequent metabolite, Betamethasone (BM). nih.gov This indicates that the initial de-esterification at the C-21 position (or lack of a hydroxyl group in the case of a 21-deoxy compound) is followed by hydrolysis at the C-17 position, leading to the formation of these key metabolites.

Table 1: Distribution of Key Metabolites in Maternal and Fetal Models

Metabolite Detected In Animal Model
Betamethasone 17-propionate (BMP) Plasma, Brain (Maternal & Fetal) Rats, Mice
Betamethasone (BM) Plasma, Brain (Maternal & Fetal) Rats, Mice

The biotransformation cascade of betamethasone esters involves sequential hydrolysis. For a compound like betamethasone 17,21-dipropionate, the primary metabolic step is the rapid conversion to Betamethasone 17-propionate (BMP). nih.gov BMP is then further metabolized, though more slowly, to Betamethasone (BM). nih.gov

In the context of 21-Deoxybetamethasone 17-propionate, the primary active metabolite would also be Betamethasone 17-propionate, formed through enzymatic processes. Further metabolism would yield Betamethasone. nih.govresearchgate.net Additional metabolic transformations can occur, such as 6-hydroxylation, leading to metabolites like 6-hydroxybetamethasone (B109596) 17-propionate (6β-OH-BMP) and 6-hydroxybetamethasone (6β-OH-BM). nih.gov Studies analyzing human urine after betamethasone administration have identified numerous metabolites resulting from processes like 11-oxidation, 6-hydroxylation, and reduction of the C20 or 4-ene-3-one group. nih.gov

Table 2: Identified Metabolites in Preclinical and Clinical Studies

Parent Compound Group Primary Metabolite Secondary Metabolite Other Metabolites
Betamethasone Esters Betamethasone 17-propionate (BMP) Betamethasone (BM) 6β-hydroxybetamethasone 17-propionate, 6β-hydroxybetamethasone

Impact of Metabolites on Hypothalamo-Pituitary-Adrenocortical Axis Research in Animal Models

The metabolites of betamethasone esters have distinct and significant effects on the hypothalamo-pituitary-adrenocortical (HPA) axis, a critical neuroendocrine system that regulates stress response and homeostasis. nih.govmdpi.com Synthetic glucocorticoids exert negative feedback on the HPA axis, suppressing the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, which can lead to adrenal atrophy with chronic use. mdpi.comtandfonline.com

In preclinical research, the specific metabolites of betamethasone esters have shown differing effects. The administration of Betamethasone (BM) leads to the expected adrenal atrophy in both maternal and fetal mice and rats, consistent with potent HPA axis suppression. nih.gov However, a fascinating and contrasting effect was observed with its precursor metabolite. The administration of Betamethasone 17-propionate (BMP) to pregnant rats resulted in adrenal atrophy in the mothers but induced significant adrenal hypertrophy (enlargement) in the fetuses. nih.gov This suggests that BMP can cross the placental barrier and exert a different, possibly stimulatory or uniquely modulatory, effect on the developing fetal HPA axis in this species. nih.gov Further studies in rats showed that direct in-utero administration of another metabolite, 6β-hydroxybetamethasone 17-propionate (6β-OH-BMP), also produced fetal adrenal hypertrophy, while 6β-hydroxybetamethasone (6β-OH-BM) had no effect. nih.gov These findings highlight the critical role of specific metabolites in mediating the complex and sometimes paradoxical effects of synthetic corticosteroids on the HPA axis, particularly in the context of fetal development. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 21-Deoxy Moiety on Glucocorticoid Receptor Affinity and Selectivity

The absence of a hydroxyl group at the C-21 position, a defining feature of 21-Deoxybetamethasone 17-propionate, significantly influences its interaction with the glucocorticoid receptor (GR). Generally, the 21-hydroxyl group is considered crucial for potent glucocorticoid activity, as it can form important hydrogen bonds within the ligand-binding pocket of the receptor. nih.govnih.gov Studies on various corticosteroids have demonstrated that modifications at the C-21 position can drastically alter receptor affinity and efficacy. nih.gov

Role of the 17-Propionate Ester in Biological Activity and Topical Potency

The esterification of the 17-hydroxyl group with a propionate (B1217596) moiety is a critical determinant of the biological activity and particularly the topical potency of this compound. Esterification at the C-17 position is a common strategy to enhance the lipophilicity of corticosteroids, which in turn facilitates their absorption into the skin and increases their local anti-inflammatory effects. hmpgloballearningnetwork.com

Comparative SAR Analysis with Other Corticosteroid Esters

Effects of Esterification at C-17 and C-21 Positions

The position of esterification on the corticosteroid scaffold, whether at C-17 or C-21, has a profound impact on the drug's properties. Esterification at the C-17 hydroxyl position is a well-established method to increase topical anti-inflammatory potency. hmpgloballearningnetwork.comnih.gov In contrast, esterification at the C-21 position often results in compounds with lower binding affinity than the parent alcohol. nih.gov

For instance, a study comparing various corticosteroid esters found that 17α-esters generally exhibit higher receptor-binding affinity than their 21-ester counterparts. nih.gov This suggests that the 17-propionate group in this compound is pivotal for its activity, likely compensating for the absence of the 21-hydroxyl group.

Table 1: Relative Potency of Selected Topical Corticosteroids

CompoundPotency Class
Clobetasol (B30939) Propionate 0.05%Super Potent (Class I) msdmanuals.com
Betamethasone (B1666872) Dipropionate 0.05%Potent (Class II/III) msdmanuals.comtswassist.com
Mometasone Furoate 0.1%Potent (Class II/III) tswassist.com
Fluocinolone Acetonide 0.025%Mid-Potency (Class IV/V) tswassist.com
Hydrocortisone (B1673445) 1%Low Potency (Class VII) tswassist.com

This table provides a general comparison of corticosteroid potencies. The specific potency of this compound would require direct comparative studies.

Impact of Halogenation (e.g., 9-Fluoro, 21-Chloro in Clobetasol Propionate) on Activity

Halogenation is a key structural modification that dramatically enhances the anti-inflammatory activity of corticosteroids. The introduction of a fluorine atom at the 9α-position, as seen in the betamethasone structure, significantly increases glucocorticoid potency. uomustansiriyah.edu.iq This is attributed to the electron-withdrawing effect of the fluorine atom, which influences the electronic environment of the steroid nucleus and enhances receptor binding.

Further halogenation, such as the 21-chloro substitution in clobetasol propionate, contributes to its exceptionally high potency. acs.org Clobetasol propionate, a dihalogenated corticosteroid, is considered one of the most potent topical steroids available. tswassist.comiaajournals.org The presence and position of halogens are critical determinants of a corticosteroid's potency and can significantly differentiate its activity from non-halogenated or mono-halogenated analogs. nih.gov

Molecular Modeling and Computational Approaches in SAR Elucidation

Molecular modeling and computational chemistry have become invaluable tools for understanding the structure-activity relationships of corticosteroids at a molecular level. These methods allow for the visualization of how different structural modifications influence the binding of the steroid to the glucocorticoid receptor. nih.govnih.gov

Through techniques like ligand docking and molecular dynamics simulations, researchers can predict the binding affinity of novel corticosteroid derivatives and rationalize the observed biological activities. nih.govnih.gov For instance, modeling studies have shown that 17-esters can fit well into the GR-binding pocket, while bulky substituents at the C-21 position can lead to unfavorable steric interactions. nih.gov Computational models can also help in designing new corticosteroids with improved therapeutic profiles by optimizing their interactions with the receptor and minimizing potential off-target effects. frontiersin.org

Analytical Methodologies for Research and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of corticosteroids, enabling the separation of the active compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of betamethasone (B1666872) esters. Stability-indicating HPLC methods are developed to separate the primary compound from any potential degradation products and related substances. nih.govnih.gov The development and validation of these methods are performed in accordance with International Conference on Harmonization (ICH) guidelines. nih.govnih.gov

A typical method involves a gradient reversed-phase system. nih.govnih.gov For instance, a method developed for betamethasone dipropionate and its related substances, including betamethasone 17-propionate, utilizes an Altima C18 column. nih.govnih.gov The conditions are optimized to achieve adequate separation, and the method is validated for specificity, linearity, precision, accuracy, and robustness. researchgate.net Forced degradation studies under various stress conditions (such as acid, base, oxidation, heat, and light) are conducted to demonstrate the stability-indicating capability of the method, ensuring that all degradation products are effectively separated from the main peak. nih.govnih.govresearchgate.net

Table 1: Example of HPLC Method Parameters for Analysis of Related Betamethasone Esters

Parameter Details
Column Altima C18 (250×4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase A Water, Tetrahydrofuran, Acetonitrile (90:4:6 v/v/v) nih.govnih.gov
Mobile Phase B Acetonitrile, Tetrahydrofuran, Water, Methanol (74:2:4:20 v/v/v) nih.govnih.gov
Flow Rate 1.0 ml/min nih.govnih.gov
Detection Wavelength 240 nm nih.govnih.gov
Injection Volume 20 µl nih.govnih.gov
Column Temperature 50°C nih.govnih.gov
Linearity Range 0.07 µg/ml to 200% of specification limits nih.govnih.gov
LOD/LOQ 0.02 µg/ml / 0.07 µg/ml nih.govnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. This technique is particularly valuable for impurity profiling and the characterization of complex mixtures. Methods have been developed for related steroids, such as 21-deoxycortisol (B132708), which demonstrate the power of this technique. nih.gov

A UPLC-MS/MS method for quantifying 21-deoxycortisol and other steroids uses an Atlantis dC18 column with an isocratic mobile phase. nih.gov The analytes are detected and quantified in the positive ion mode of electrospray ionization (ESI) using multiple reaction monitoring (MRM), which provides high specificity and sensitivity. nih.gov Such methods are validated for linearity, recovery, and stability, ensuring reliable quantification of analytes in various matrices. nih.gov

Table 2: UPLC-MS/MS Parameters for Analysis of Related Steroids

Parameter Details
Column Atlantis dC18 (3 µm) nih.gov
Mobile Phase 20.0 mM Ammonium Acetate (B1210297) and Acetonitrile (50:50, v/v) nih.gov
Flow Rate 0.3 mL/minute nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode nih.gov
Detection Multiple Reaction Monitoring (MRM) nih.gov
Desolvation Temp. 500°C nih.gov
Ion Source Temp. 150°C nih.gov
Collision Gas Argon nih.gov

Spectroscopic and Spectrometric Characterization of 21-Deoxybetamethasone 17-propionate and its Degradants

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound and the identification of its unknown impurities and degradants.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of corticosteroids. Electrospray ionization (ESI) is a common technique used for these molecules. dshs-koeln.de Studies on related betamethasone esters, such as betamethasone 17-propionate and betamethasone 21-propionate, reveal specific fragmentation pathways that can be used for their differentiation. dshs-koeln.de

Both 17-esters and 21-esters typically show an initial loss of hydrogen fluoride (B91410) (HF, -20 u). dshs-koeln.de However, their subsequent fragmentation differs. While 21-esters show a clear elimination of water, this is barely visible in the spectra of 17-esters. dshs-koeln.de Instead, 17-esters preferentially lose the carboxylic acid from the ion at m/z 429 to yield a fragment ion at m/z 355. dshs-koeln.de This distinct fragmentation is crucial for distinguishing between positional isomers. dshs-koeln.de

Table 3: Key ESI-MS Fragmentation Patterns for Betamethasone 17-Esters

Precursor Ion (m/z) Fragmentation Step Product Ion (m/z) Interpretation
449 [M+H]⁺ Loss of Hydrogen Fluoride 429 Characteristic for fluorinated steroids dshs-koeln.de
429 Loss of Propionic Acid 355 Preferential pathway for 17-esters dshs-koeln.de
429 Loss of Water 411 Minor pathway for 17-esters dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules, including complex steroids. researchgate.netnd.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the stereochemistry and confirm the structure of betamethasone derivatives and their isomers or degradation products. researchgate.netnih.govscienceopen.com

Techniques such as proton-proton and proton-fluorine Nuclear Overhauser Effect (NOE) experiments are critical for assigning stereochemistry. researchgate.net The combination of LC-MS analysis with semi-preparative HPLC for purification, followed by detailed NMR analysis, is a powerful strategy for identifying unknown degradants. nih.gov

Studies on Degradation Pathways and Stability-Indicating Methods

Understanding the degradation pathways of this compound is essential for developing stable formulations and establishing appropriate storage conditions. Stability-indicating analytical methods are required to monitor the drug's purity over time.

Studies on related compounds like betamethasone dipropionate and betamethasone 17-valerate show that these esters are susceptible to degradation under heat and at various pH levels. nih.govmaynoothuniversity.ie The major degradation reactions include:

Deacylation: Hydrolysis of the ester groups at C17 and C21. nih.gov

Isomerization: An intramolecular migration of the acyl group between the C17 and C21 positions. For instance, betamethasone 17-propionate can convert to the more thermodynamically stable betamethasone 21-propionate. nih.govmaynoothuniversity.ie This isomerization is often the dominant degradation process over simple hydrolysis. maynoothuniversity.ie

Hydrolysis: Further hydrolysis of the monoesters can lead to the formation of the parent alcohol, betamethasone. nih.govresearchgate.net

Photodegradation: Exposure to light can lead to the formation of photodegradation products, such as lumibetamethasone derivatives. nih.govresearchgate.net

The kinetics of these degradation reactions often follow first-order principles. nih.gov Stability-indicating methods, typically using HPLC, are developed and validated to separate the intact drug from all significant degradants, demonstrating the method's specificity and allowing for accurate quantification of the drug's stability. nih.govnih.govijpsonline.com

Investigation of Acid-Catalyzed Degradation (e.g., Mattox Rearrangement, Enol Aldehyde Formation)

Under acidic conditions, corticosteroids that possess a 1,3-dihydroxyacetone (B48652) side chain are known to undergo degradation. nih.gov A primary pathway for this degradation is the Mattox rearrangement, an acid-catalyzed β-elimination of water from the side chain. nih.govresearchgate.net This reaction results in the formation of key degradation intermediates known as enol aldehydes. nih.gov

The formation of these enol aldehydes is significantly favored in an aprotic solvent environment compared to a protic one. nih.gov While the Mattox rearrangement is a characteristic reaction for corticosteroids with a 17,21-dihydroxy substitution, the principles of acid-catalyzed elimination are relevant to understanding the potential instability of related structures. Further investigation into a key intermediary degradant, betamethasone enol aldehyde, has shown it can lead to the formation of other products, such as diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.gov

Analysis of Alkaline-Induced Degradation Pathways

In alkaline or basic conditions, corticosteroids exhibit different degradation patterns. For corticosteroid 17,21-diesters, a variation of the Mattox rearrangement has been proposed to occur, also leading to the formation of enol aldehydes. nih.gov

However, a more common degradation pathway for corticosteroids with ester moieties in an aqueous environment is hydrolysis. researchgate.netresearchgate.net For related compounds like betamethasone dipropionate, degradation is accelerated by pH values that deviate from the optimal range around pH 5. researchgate.net This hydrolysis can lead to the cleavage of the ester groups, resulting in the formation of related substances such as betamethasone-17-propionate and betamethasone-21-propionate, and ultimately the parent alcohol, betamethasone. researchgate.netresearchgate.net Therefore, one of the primary alkaline-induced degradation pathways for a 17-propionate ester would be the saponification of the ester linkage.

Characterization of Degradation Products and Impurity Profiling

The profiling of impurities and degradation products is a crucial part of ensuring the quality and safety of any active pharmaceutical ingredient. ijpsonline.comnih.gov For corticosteroids, degradation can be initiated by various factors including pH, temperature, and light. researchgate.netijpsonline.com The degradation of betamethasone dipropionate, for instance, is significant under basic, peroxide, and photolytic conditions. ijpsonline.com

The resulting degradation products are often isomers or related compounds formed through hydrolysis or rearrangement reactions. This compound itself is recognized as a known impurity in other corticosteroid preparations. Specifically, it is listed as Clobetasol (B30939) propionate (B1217596) EP Impurity H in the European Pharmacopoeia. yalchem.com

Commonly identified degradation products and process-related impurities for similar corticosteroids include the corresponding 17-monoester and 21-monoester.

Impurity NameRelationship to Parent CompoundOfficial Recognition
Betamethasone 17-PropionateHydrolysis product of a 17,21-diester; structurally relatedClobetasol Propionate EP Impurity A, Betamethasone Dipropionate EP Impurity B lgcstandards.com
Betamethasone 21-PropionateIsomer of the 17-monoester; potential acyl migration productClobetasol Propionate EP Impurity K lgcstandards.com
Betamethasone 21-Acetate 17-PropionateRelated esterified derivativeBetamethasone Dipropionate EP Impurity D vwr.com
BetamethasoneParent alcohol core; final hydrolysis productCore structure of the betamethasone family of steroids researchgate.net

Application as Reference Standard in Analytical Method Development and Quality Control

The compound this compound serves a critical function as a reference standard in analytical chemistry. yalchem.comepa.gov Its primary application is in the quality control of other pharmaceutical substances, notably as a specified impurity of Clobetasol Propionate. yalchem.comsphinxsai.com

In pharmaceutical manufacturing, regulatory bodies mandate that impurities in drug substances and products be monitored and controlled. ijpsonline.comnih.gov To achieve this, highly specific and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated. nih.gov

The availability of highly purified this compound as a reference material is essential for this process. yalchem.com Analytical chemists use this standard to:

Identify the impurity peak unequivocally in a chromatogram of the drug substance.

Quantify the exact amount of the impurity present in a given batch.

Validate the analytical method itself, ensuring it is accurate, precise, and specific for detecting and measuring this particular impurity, as per ICH guidelines. nih.govsphinxsai.com

By using this compound as a reference standard, pharmaceutical manufacturers can ensure their products meet the stringent purity requirements set by pharmacopoeias and health authorities. sphinxsai.com

Preclinical Research Applications and Models

Investigation of Glucocorticoid Effects on Specific Cellular Processes in vitro

In vitro studies are fundamental for dissecting the molecular and cellular mechanisms of glucocorticoids. While direct studies on 21-Deoxybetamethasone 17-propionate are limited, research on its parent compounds and related molecules provides insight into its expected cellular effects. The primary mechanism for glucocorticoids involves interacting with cytoplasmic receptors, leading to changes in gene transcription and translation. mdpi.com

Research on potent corticosteroids like those in the betamethasone (B1666872) family often focuses on their anti-inflammatory effects at the cellular level. A key area of investigation is the inhibition of inflammatory mediators. For instance, studies on related compounds have demonstrated the ability to inhibit the release of various cytokines that drive inflammatory processes. In a human T-helper 17 (Th17) skin inflammation model, a combination foam containing calcipotriol (B1668217) and betamethasone dipropionate was shown to almost completely inhibit the secretion of Th17 cytokines. nih.govresearchgate.net This suggests that B17P, as the active metabolite, likely plays a significant role in suppressing cytokine pathways (e.g., IL-1β, IL-6, TNF-α) that are central to skin inflammation. nih.govresearchgate.netplos.org

Further in vitro research has indicated that Betamethasone 17-propionate has a weaker inhibitory effect on the release of Interleukin-8 (IL-8) from rat peritoneal exudate cells when compared to betamethasone. This highlights the nuanced differences in activity between closely related steroid structures.

The table below summarizes the types of cellular processes investigated for potent corticosteroids like B17P in in vitro models.

In Vitro Model SystemCellular Process InvestigatedKey Findings for Related Compounds
Human Th17 Skin ModelCytokine Secretion (IL-17, etc.)Potent inhibition of Th17 cytokine release by BDP formulation. nih.govresearchgate.net
Murine Macrophages (RAW264.7)Cytokine Release (TNF-α)Inhibition of LPS-stimulated TNF-α release. plos.org
Rat Peritoneal Exudate CellsChemokine Release (IL-8)Weaker inhibition of IL-8 release by B17P compared to betamethasone.
Human Epidermis ModelsReceptor BindingHigh affinity for glucocorticoid receptors in skin cells.

Use in Inflammatory Models (e.g., Endotoxin-Induced Uveitis in Rats)

Animal models of inflammation are critical for evaluating the in vivo efficacy of corticosteroids. Betamethasone 17-propionate has been specifically studied in the model of endotoxin-induced uveitis (EIU) in rats. This model involves inducing intraocular inflammation by injecting a bacterial endotoxin (B1171834) (lipopolysaccharide, LPS), which leads to an influx of inflammatory cells and proteins into the eye. nih.gov

In this EIU model, the anti-inflammatory effects of 16β-methyl-17α,21-diesterified glucocorticoids were investigated. When administered systemically, these glucocorticoids, including by extension the monoester B17P, showed only weak inhibition of inflammatory cell infiltration into the aqueous humor and weak suppression of tumor necrosis factor-alpha (TNF-α) production. mdpi.com Interestingly, when administered topically via instillation, these compounds showed no inhibitory effect and, in some cases, even enhanced cell infiltration. mdpi.com

Animal ModelCompound TestedRouteKey Findings
Endotoxin-Induced Uveitis (Rat)16β-methyl-17α,21-diesterified glucocorticoidsSystemicWeak inhibition of cell infiltration and TNF-α production. mdpi.com
Endotoxin-Induced Uveitis (Rat)16β-methyl-17α,21-diesterified glucocorticoidsTopicalNo effect or some enhancement of cell infiltration. mdpi.com
Endotoxin-Induced Uveitis (Rat)Betamethasone PhosphateSystemicStrong inhibition of cell infiltration and TNF-α production. mdpi.com

Research on Topical Delivery Systems and Carrier Formulations

The effectiveness of a topical corticosteroid is heavily dependent on its formulation, which governs its release from the vehicle and penetration into the skin. Significant research has been dedicated to developing advanced carrier formulations for betamethasone dipropionate (BDP) to optimize the delivery of its active metabolite, B17P, to target skin layers.

One area of focus has been on nanostructured lipid carriers (NLCs). nih.govscienceopen.com These systems encapsulate the drug in a lipid matrix, which can enhance skin penetration. Studies have shown that BDP formulated in NLCs penetrates more efficiently into skin layers compared to traditional cream formulations. nih.govscienceopen.com The composition of the NLC, such as the percentage of oleic acid, can be modified to either target the drug to deeper skin layers or enhance its passage through the skin for transdermal delivery. nih.govscienceopen.com

Another novel approach is the use of polyaphron dispersion (PAD) technology. A PAD-based cream formulation of calcipotriene and BDP was found to deliver significantly more BDP into the upper stratum corneum and epidermis compared to a traditional topical suspension. nih.gov This enhanced delivery is attributed to the unique structure of the PAD vehicle, which can improve drug release and skin deposition. nih.gov During these studies, analytical methods were used to detect both the parent drug (BDP) and its main metabolite, B17P, confirming that BDP is delivered into the skin where it can be converted to its active form. nih.gov Research also shows that the release of betamethasone esters is faster from creams than from petrolatum-based ointments. researchgate.netnih.gov

Delivery System TechnologyParent CompoundKey Research FindingReference
Nanostructured Lipid Carriers (NLC)Betamethasone DipropionateMore efficient penetration into skin layers than traditional cream. nih.govscienceopen.com nih.govscienceopen.com
Polyaphron Dispersion (PAD)Betamethasone DipropionateDelivered more BDP into the stratum corneum and epidermis than a topical suspension. nih.gov nih.gov
Hydrophilic CreamsBetamethasone 17-valerateIsomerization rate (and thus stability) is significantly affected by excipients like emulsifiers and by the formulation's pH. maynoothuniversity.ie maynoothuniversity.ie
Ointments vs. CreamsBetamethasone 17-valerateDrug release is typically faster from cream bases than from ointment bases. researchgate.net researchgate.net

Role in Understanding Corticosteroid Metabolism and Endocrine System Perturbations in Animal Models

Research using BDP and its metabolite B17P in animal models has been instrumental in understanding corticosteroid metabolism and its impact on the endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical feedback loop that controls the body's stress response and cortisol production; synthetic glucocorticoids can suppress this axis. mdpi.com

In vivo and in vitro studies in pregnant rats demonstrated that intravenously administered BDP is rapidly metabolized, with B17P being the main metabolite detected in the plasma of both mothers and fetuses. nih.gov This confirmed that B17P readily crosses the placental barrier. A significant finding was that the subcutaneous administration of B17P to pregnant rats caused atrophy of the maternal adrenal glands but induced adrenal hypertrophy (enlargement) in the fetuses. nih.gov This differential effect highlights a significant perturbation of the fetal endocrine system. The administration of the parent compound, betamethasone, in contrast, caused adrenal atrophy in both mothers and fetuses. nih.gov

Further studies investigated the specific sites of action within the central nervous system. By implanting B17P directly into different brain regions of rats, researchers found that it was effective in suppressing stress-induced plasma corticosterone (B1669441) levels when placed in the anterior or medial hypothalamic area and septum. nih.gov However, it was ineffective when placed in the posterior hypothalamus or the pituitary gland itself, indicating a specific site of negative feedback action within the hypothalamus. nih.gov

These studies demonstrate that the metabolic conversion of BDP to B17P is a key step in its biological activity and that B17P has distinct and potent effects on the HPA axis, which can vary depending on the developmental stage and the specific location of its action within the brain. nih.govnih.gov

Study ModelCompound(s)Key Finding
Pregnant Rats (in vivo)Betamethasone 17,21-dipropionate (BDP)BDP is metabolized to Betamethasone 17-propionate (B17P), which crosses the placenta. nih.gov
Pregnant Rats (in vivo)Betamethasone 17-propionate (B17P)Induced adrenal atrophy in mothers but adrenal hypertrophy in fetuses. nih.gov
Rat Tissues (in vitro)Betamethasone 17,21-dipropionate (BDP)Maternal and fetal tissues (plasma, liver, brain) metabolize BDP to B17P. nih.gov
Adult Rats (in vivo)Betamethasone 17-propionate (B17P)Implantation in the hypothalamus suppressed HPA axis activity. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel 21-Deoxybetamethasone 17-propionate Analogs with Tuned Biological Activity

The development of new analogs derived from this compound represents a primary frontier in research. The goal is to synthesize new molecules with fine-tuned biological activities, potentially enhancing therapeutic efficacy while minimizing off-target effects. This involves strategic chemical modifications to the core steroid structure. Key areas of modification include:

Alterations to the C17-propionate ester: Exploring different ester groups at the C17 position could modulate the compound's lipophilicity, absorption, and rate of metabolism, thereby influencing its potency and duration of action.

Modifications of the steroid backbone: Introducing or altering functional groups on the A, B, C, or D rings of the steroid nucleus could selectively alter binding affinity for the glucocorticoid receptor (GR) and influence downstream signaling pathways.

Fluorination patterns: Investigating alternative fluorination patterns beyond the standard 9α-fluoro group could lead to analogs with improved receptor-binding characteristics or altered metabolic stability.

The overarching aim is to create a library of analogs that can be screened for specific biological profiles, such as increased anti-inflammatory activity with a reduced impact on metabolic pathways.

Advanced Spectroscopic and Imaging Techniques for Cellular Localization Studies

Understanding where and how this compound localizes within cells is crucial to deciphering its mechanism of action. Future research will increasingly rely on sophisticated imaging and spectroscopic techniques to track the molecule in real-time.

Fluorescence Microscopy: This can be achieved by synthesizing fluorescently-labeled analogs of this compound. These probes would allow for high-resolution visualization of the compound's journey into the cell, its interaction with cytoplasmic receptors, and its translocation into the nucleus.

Raman Spectroscopy and Imaging: This non-invasive, label-free technique can identify molecules based on their unique vibrational signatures. Coherent anti-Stokes Raman scattering (CARS) microscopy, a variant of Raman spectroscopy, could potentially be used to map the subcellular distribution of the unlabeled compound, offering a direct view of its localization.

Mass Spectrometry Imaging (MSI): Techniques like secondary ion mass spectrometry (SIMS) and matrix-assisted laser desorption/ionization (MALDI) imaging allow for the mapping of small molecules across tissue sections with high spatial resolution. Applying MSI could reveal the distribution of this compound and its metabolites within complex biological tissues.

These advanced methods will provide unprecedented insight into the pharmacokinetics of the compound at a subcellular level.

Integration of Omics Technologies (Genomics, Proteomics) to Elucidate Downstream Effects

To build a comprehensive picture of the biological consequences of this compound activity, researchers are turning to "omics" technologies. These high-throughput methods can simultaneously measure changes across entire classes of biological molecules.

Genomics: Transcriptomics, particularly through RNA-sequencing (RNA-Seq), can identify the full spectrum of genes whose expression is either activated (transactivation) or repressed (transrepression) following cellular exposure to the compound. This can reveal the precise genetic networks regulated by this compound.

Proteomics: Using techniques like mass spectrometry-based proteomics, scientists can quantify changes in the abundance of thousands of proteins within a cell or tissue. This provides a functional readout of the genomic changes, highlighting the specific cellular machinery impacted by the compound. Furthermore, phosphoproteomics can identify changes in protein phosphorylation, a key mechanism in glucocorticoid-mediated signal transduction.

By integrating these omics datasets, researchers can construct detailed models of the signaling cascades and regulatory networks modulated by this compound.

Computational Chemistry and Artificial Intelligence in Predicting Activity and Metabolism

Computational approaches are becoming indispensable in modern drug discovery and chemical biology. For this compound, these methods offer a powerful way to predict biological activity and guide experimental work.

Molecular Docking: Computer simulations can model the interaction between this compound and the ligand-binding domain of the glucocorticoid receptor. These models can predict binding affinity and highlight the key molecular interactions, guiding the design of new analogs with enhanced binding properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. By developing QSAR models for a series of this compound analogs, researchers can predict the activity of newly designed molecules before they are synthesized.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on large datasets of chemical structures and their metabolic profiles. These models could then predict the metabolic fate of this compound and its analogs, identifying potential metabolites and forecasting their pharmacokinetic properties.

These in silico tools can significantly accelerate the research and development cycle, making the search for improved analogs more efficient and targeted.

Exploring this compound as a Probe for Specific Glucocorticoid Receptor Signaling Pathways

The unique structure of this compound—specifically the absence of the C21-hydroxyl group common to many potent glucocorticoids like Dexamethasone (B1670325) or Betamethasone (B1666872)—makes it a potentially valuable scientific tool. It can be used as a chemical probe to dissect the complex signaling of the glucocorticoid receptor.

The GR mediates its effects primarily through two mechanisms: transactivation, where the receptor directly binds to DNA to increase the expression of anti-inflammatory genes, and transrepression, where it inhibits pro-inflammatory transcription factors. It is hypothesized that some ligands, known as dissociated agonists, can preferentially induce one pathway over the other.

Given its atypical structure, this compound could exhibit such biased agonism. Future research will focus on using it to:

Directly compare its ability to induce transactivation versus transrepression in controlled cellular assays.

Investigate how the lack of the C21-hydroxyl group affects the conformation of the activated GR complex.

Use it as a reference compound to screen for other dissociated agonists that could offer a better separation of desired anti-inflammatory effects from unwanted metabolic side effects.

By using this compound in this capacity, scientists can gain a more refined understanding of the structure-function relationships that govern GR signaling.

Compound Reference Table

Compound Name
This compound
Betamethasone
Dexamethasone

Q & A

Q. What analytical methods are recommended for identifying and quantifying 21-Deoxybetamethasone 17-propionate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for detecting this compound and its related impurities. For instance, Betamethasone dipropionate formulations require RP-HPLC to resolve impurities such as Betamethasone 17-propionate (Imp-A) and Betamethasone 21-propionate (Imp-B) using gradient elution with UV detection at 240 nm . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for precise quantification in biological matrices, leveraging positive/negative electrospray ionization modes to enhance sensitivity .

Q. How does structural modification at the 17-position influence glucocorticoid receptor (GR) binding affinity?

The 17-propionate ester enhances lipophilicity and prolongs receptor interaction. For example, Beclomethasone 17-propionate exhibits higher GR affinity than its parent compound (Beclomethasone dipropionate) due to optimized esterase-mediated hydrolysis kinetics, which stabilizes the active metabolite . Competitive binding assays using radiolabeled dexamethasone in cell lysates or transfected HEK293 cells are standard methodologies to quantify GR affinity shifts .

Q. What experimental models are suitable for evaluating the anti-inflammatory efficacy of this compound?

In vitro models like interleukin-8 (IL-8) release assays using rat peritoneal exudate cells (PECs) can screen anti-inflammatory potency by measuring cytokine suppression . In vivo, endotoxin-induced uveitis (EIU) in rats is a validated model, where ocular instillation or systemic administration of the compound reduces aqueous humor cell infiltration .

Advanced Research Questions

Q. How do interspecies differences in thymolytic activity affect preclinical-to-clinical translation?

Interspecies variability in esterase activity and receptor binding can alter pharmacokinetics. For example, Clobetasol 17-propionate shows 2–10× greater thymolytic activity in mice than rats, necessitating species-specific dose adjustments in preclinical studies . Researchers should validate metabolic pathways (e.g., hydrolysis rates) using primary hepatocytes or microsomal preparations from target species .

Q. Why do some betamethasone derivatives exhibit contradictory anti-inflammatory effects in experimental models?

Structural differences dictate metabolic fate and receptor interactions. Betamethasone dipropionate acts as an anti-glucocorticoid in rats by competitively inhibiting betamethasone’s suppression of IL-1β and IL-8, likely due to incomplete hydrolysis to the active 17-propionate form . Methodologically, co-administration studies with metabolic inhibitors (e.g., esterase blockers) can clarify these interactions .

Q. What strategies mitigate impurity formation during synthesis of this compound?

Key impurities include positional isomers (17- vs. 21-propionate) and acetylated byproducts. Process optimization via temperature-controlled esterification (≤20°C) and selective crystallization reduces isomer formation . Stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) coupled with forced degradation (acid/alkali hydrolysis) identify critical impurities .

Q. How does hydrolysis kinetics influence the localized vs. systemic effects of this compound?

Hydrolysis at the 21-position by keratinocytes (as shown for Hydrocortisone 17-butyrate 21-propionate) enhances dermal retention of the active 17-propionate form, reducing systemic exposure . Researchers can track hydrolysis using radiolabeled analogs in cultured human keratinocytes or ex vivo skin models, measuring intracellular accumulation via LC-MS .

Methodological Considerations Table

Research AspectKey MethodologyReference
Receptor Binding Competitive GR binding assays with [³H]-dexamethasone
Metabolic Stability Hydrolysis assays in primary hepatocytes/microsomes
Impurity Profiling RP-HPLC with UV/LC-MS detection
In Vivo Efficacy EIU rat model with aqueous humor cell count analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.